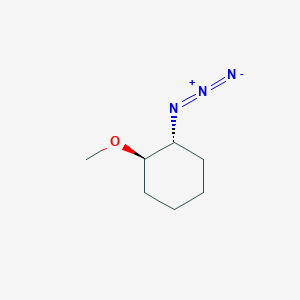

trans-1-Azido-2-methoxycyclohexane

Cat. No. B2857653

Key on ui cas rn:

1820570-30-6; 558441-23-9

M. Wt: 155.201

InChI Key: DKYOGNQCSUTQSS-RNFRBKRXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06642390B2

Procedure details

The azide (171.8 g, 1.22 mol) and tetrabutylammonium hydrogensulfate (4.2 g, 12.4 mmol) are sequentially added to a solution of methylene chloride (700 ml) and a 50% w/w aqueous solution of sodium hydroxide (129 g in 129 ml of water). The resulting mixture is vigorously stirred for 30 minutes before being cooled to 0° C. Dimethyl sulfate (186 g, 140 ml, 1.48 mol) is added in a dropwise manner to the vigorously stirred solution over a period of one hour, during which time a solid mass forms. This is broken up by addition of a further portion of methylene chloride (150 ml). The reaction mixture is then allowed to warm to room temperature and stirred for 20 hours. TLC analysis indicates a small amount of alcohol still remaining, and thus the reaction is allowed to proceed for an additional 12 hours at 50° C. After cooling to room temperature, the reaction is quenched by addition of concentrated ammonium hydroxide solution (100 ml) and allowed to stir for 45 minutes. The mixture is poured into water (500 ml) and extracted with methylene chloride (2×500 ml). The organic extracts are washed with water (3×500 ml) until the washings are neutral. The extracts are dried over sodium sulfate and the volatiles removed in vacuo. The crude product is passed through a plug of silica eluting with hexanes:ethyl acetate (9:1) to yield 1-azido-2-methoxycyclohexane (110 g, 58%) as a colorless oil.

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

58%

Identifiers

|

REACTION_CXSMILES

|

[N:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:10])=[N+:2]=[N-:3].[OH-].[Na+].S(OC)(O[CH3:17])(=O)=O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[N:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[O:10][CH3:17])=[N+:2]=[N-:3] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

171.8 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=[N+]=[N-])C1C(CCCC1)O

|

|

Name

|

|

|

Quantity

|

4.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

129 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

Step Four

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture is vigorously stirred for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 20 hours

|

|

Duration

|

20 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to proceed for an additional 12 hours at 50° C

|

|

Duration

|

12 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction is quenched by addition of concentrated ammonium hydroxide solution (100 ml)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 45 minutes

|

|

Duration

|

45 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture is poured into water (500 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methylene chloride (2×500 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic extracts are washed with water (3×500 ml) until the washings

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extracts are dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(=[N+]=[N-])C1C(CCCC1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 110 g | |

| YIELD: PERCENTYIELD | 58% | |

| YIELD: CALCULATEDPERCENTYIELD | 58.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |